Mazapertine

Descripción general

Descripción

Ejerce sus efectos farmacológicos a través de la afinidad por los receptores de dopamina D2, serotonina 5-HT1A y α1-adrenérgicos . Aunque nunca se comercializó, la mazapertina ha sido estudiada ampliamente por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

La síntesis de mazapertina implica varios pasos:

Alquilación: El 2-nitrofenol se alquila con bromuro de isopropilo para producir 2-isopropoxinitrobenceno.

Hidrogenación: El grupo nitro del 2-isopropoxinitrobenceno se hidrogena catalíticamente para producir 2-isopropoxianilina.

Formación del anillo: La formación del anillo intermolecular de 2-isopropoxianilina con bis(2-cloroetil)amina da como resultado 1-(2-isopropoxifenil)piperazina.

Formación de amida: El cloruro de 3-(clorometil)benzoílo reacciona con piperidina para formar 1-[3-(clorometil)benzoil]piperidina.

Síntesis convergente: El paso final implica la alquilación de 1-(2-isopropoxifenil)piperazina con 1-[3-(clorometil)benzoil]piperidina para producir mazapertina.

Análisis De Reacciones Químicas

La mazapertina experimenta varios tipos de reacciones químicas:

Oxidación: La fenilhidroxilación y la oxidación de piperidilo son reacciones de oxidación comunes.

Reducción: Reducción del grupo nitro a una amina.

Sustitución: La O-desalquilación y la N-desfenilación son reacciones de sustitución típicas.

Otras reacciones: También se observan la N-desbencilación oxidativa y la deshidratación.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la hidrogenación catalítica para la reducción y varios agentes oxidantes para la oxidación. Los principales productos formados a partir de estas reacciones incluyen 4-OH-fenil mazapertina y 4-OH-piperidil mazapertina .

Aplicaciones Científicas De Investigación

Química: Estudiada por sus propiedades químicas únicas y reacciones.

Biología: Explorada por sus interacciones con los receptores biológicos.

Medicina: Investigada como un agente antipsicótico con posibles beneficios terapéuticos para afecciones como la esquizofrenia.

Industria: Posibles aplicaciones en la industria farmacéutica para desarrollar nuevos agentes terapéuticos.

Mecanismo De Acción

La mazapertina ejerce sus efectos uniéndose a los receptores de dopamina D2, serotonina 5-HT1A y α1-adrenérgicos. Esta unión modula la actividad de los neurotransmisores, lo que lleva a sus efectos antipsicóticos. Los objetivos moleculares y las vías implicadas incluyen los sistemas dopaminérgico y serotoninérgico, que desempeñan papeles cruciales en la regulación del estado de ánimo, la cognición y el comportamiento .

Comparación Con Compuestos Similares

La mazapertina es única debido a su doble afinidad por los receptores de dopamina D2 y serotonina 5-HT1A. Los compuestos similares incluyen:

Aripiprazol: Un agonista parcial en los receptores D2 y 5-HT1A.

Cariprazina: Investigada por su actividad dual en los receptores D2 y 5-HT1A.

Pardoprunox: Otro compuesto con actividad dual en los receptores.

Bifeprunox: Descontinuado debido a propiedades farmacocinéticas no óptimas.

Sarizotan: Investigado para aplicaciones terapéuticas similares.

El perfil farmacológico único de la mazapertina y su afinidad por los receptores la convierten en un compuesto de interés para futuras investigaciones y desarrollo.

Actividad Biológica

Mazapertine is a novel antipsychotic agent that primarily acts as a dual antagonist of dopamine D2 and serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. This article provides an in-depth analysis of the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and clinical implications based on diverse research findings.

This compound exhibits its effects through multiple mechanisms:

- Dopamine D2 Receptor Antagonism : This action is crucial for its antipsychotic effects, as it helps mitigate symptoms of psychosis by reducing dopaminergic overactivity in the mesolimbic pathway.

- Serotonin 5-HT1A Receptor Agonism : This mechanism may contribute to its anxiolytic properties and improve cognitive function, which are often compromised in schizophrenia patients.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in both rats and humans. The metabolic pathways identified include:

- Phenylhydroxylation

- Piperidyl oxidation

- O-dealkylation

- N-dephenylation

- Oxidative N-debenzylation

- Glucuronidation

Table 1: Major Metabolites of this compound

| Metabolite Name | Pathway | Percentage Formed |

|---|---|---|

| 4-OH-phenyl-mazapertine (M1) | Phenylhydroxylation | 18% |

| 4-OH-piperidyl-mazapertine (M2) | Piperidyl oxidation | 14% |

| O-desisopropyl this compound (M3) | O-dealkylation | 17% |

| N-desbenzoylpiperidine-mazapertine (M8) | N-dephenylation | 14% |

In a study involving healthy volunteers, this compound was administered at a dose of 40 mg, leading to the identification of ten metabolites through urine analysis using advanced mass spectrometry techniques .

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal rapid absorption and extensive distribution. Following oral administration:

- Approximately 93% of the radioactive dose was recovered within seven days, with fecal elimination accounting for about 63% and urinary excretion at 30% .

- The peak plasma concentration occurred within 0.5 hours , indicating swift absorption.

- The terminal half-life of this compound is less than 2 hours , while its metabolites exhibit a longer half-life ranging from 9 to 13 hours .

Clinical Studies and Efficacy

This compound has been evaluated in various clinical settings for its efficacy in treating schizophrenia. Key findings from clinical studies include:

- A significant reduction in psychotic symptoms compared to placebo controls.

- A favorable safety profile with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .

Case Study Insights

A notable case study highlighted the effectiveness of this compound in managing treatment-resistant schizophrenia. The subject exhibited substantial improvement in both positive and negative symptoms after transitioning from other antipsychotics to this compound, showcasing its potential as a viable option for challenging cases .

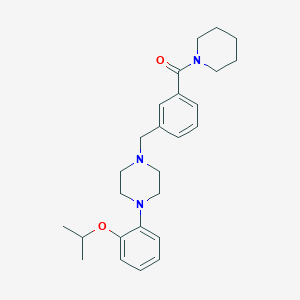

Propiedades

IUPAC Name |

piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158594 | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134208-17-6 | |

| Record name | Mazapertine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mazapertine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAZAPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mazapertine?

A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.

Q2: What are the major metabolic pathways of this compound in different species?

A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].

Q3: What are the major metabolites of this compound and have they been further investigated?

A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.